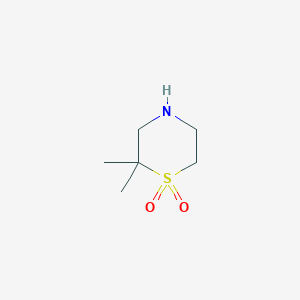

2,2-Dimethylthiomorpholine 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2)5-7-3-4-10(6,8)9/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRRAKSSJSYUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCS1(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272667-24-9 | |

| Record name | 2,2-dimethyl-1-thiomorpholine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide

Abstract

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in modern medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous bioactive compounds.[1][2][3][4][5] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide, a specific analogue with potential utility in drug discovery programs. The gem-dimethyl substitution at the C2 position is a key structural modification often employed to block metabolic oxidation and modulate lipophilicity, thereby enhancing the pharmacokinetic profile of lead compounds. This document details a robust, multi-stage synthetic strategy, elucidates the chemical reasoning behind procedural choices, and provides detailed experimental protocols suitable for implementation by researchers and drug development professionals.

Retrosynthetic Strategy and Pathway Overview

The synthesis of this compound is most logically approached via a linear sequence involving the construction of a protected heterocyclic intermediate, followed by oxidation of the endocyclic sulfur atom and subsequent deprotection. This strategy ensures high levels of control over each chemical transformation and prevents undesirable side reactions, such as oxidation of the nitrogen atom.

Our retrosynthetic analysis disconnects the target molecule into three key stages:

-

Deprotection: The final target molecule can be obtained by removing a suitable protecting group from the nitrogen atom of an N-protected precursor. This is a standard final step to yield the free secondary amine, often as a stable salt.

-

Oxidation: The core sulfone moiety is reliably installed via the oxidation of the corresponding N-protected 2,2-dimethylthiomorpholine sulfide. This is a high-yielding and well-precedented transformation in heterocyclic chemistry.[6]

-

Heterocycle Formation: The foundational 2,2-dimethylthiomorpholine ring is constructed via an intramolecular cyclization of a linear precursor. This key step establishes the core heterocyclic structure.

This strategic approach is illustrated in the workflow diagram below.

Caption: Overall Retrosynthetic Workflow

Detailed Synthesis Pathway and Experimental Protocols

The following sections provide a step-by-step guide for the synthesis, grounded in established chemical principles analogous to general thiomorpholine synthesis.[1][2][7]

Stage 1: Synthesis of 4-(tert-butoxycarbonyl)-2,2-dimethylthiomorpholine

The initial stage focuses on the construction of the core heterocyclic ring. We employ a Boc (tert-butoxycarbonyl) protecting group on the nitrogen. This serves a dual purpose: it prevents the amine from competing in the initial S-alkylation step and activates the N-H bond for deprotonation during the subsequent intramolecular cyclization.

Caption: Stage 1: Heterocycle Formation

Protocol 1.1: Selective S-Alkylation

-

Causality: The synthesis commences with the selective alkylation of N-Boc-cysteamine. The thiol (-SH) group is significantly more nucleophilic and acidic than the N-H of the Boc-protected amine. Therefore, under mild basic conditions, the thiol is selectively deprotonated to the thiolate, which then acts as the primary nucleophile to displace one of the chlorine atoms on 1,3-dichloro-2,2-dimethylpropane. Potassium carbonate (K₂CO₃) is a suitable base as it is strong enough to deprotonate the thiol but not the carbamate.

-

Methodology:

-

To a solution of N-Boc-cysteamine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1,3-dichloro-2,2-dimethylpropane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting thiol is complete (typically 4-6 hours).

-

Cool the mixture, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the linear alkylated intermediate.

-

Protocol 1.2: Intramolecular Cyclization

-

Causality: The cyclization is achieved via an intramolecular Sₙ2 reaction. A strong, non-nucleophilic base is required to deprotonate the nitrogen of the Boc-carbamate, generating a transient nitrogen anion. This anion then displaces the remaining terminal chloride to form the six-membered thiomorpholine ring. Sodium hydride (NaH) is the base of choice for this transformation, as it irreversibly deprotonates the carbamate.

-

Methodology:

-

Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the linear intermediate from Protocol 1.1 (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Dilute with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford 4-(tert-butoxycarbonyl)-2,2-dimethylthiomorpholine, which is often used in the next step without further purification.

-

Stage 2: Oxidation to the Sulfone

-

Causality: The oxidation of the sulfide to a sulfone is a critical step that significantly modulates the electronic and physical properties of the molecule. We utilize potassium permanganate (KMnO₄), a powerful oxidizing agent well-suited for this transformation, as demonstrated in the synthesis of the parent thiomorpholine 1,1-dioxide.[6] The batch-wise addition of KMnO₄ is crucial for controlling the reaction exotherm and preventing over-oxidation or side reactions.

-

Methodology:

-

Dissolve the crude product from Protocol 1.2 (1.0 eq) in a mixture of acetone and water (e.g., 5:1 ratio).

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Add potassium permanganate (KMnO₄, approx. 2.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours. The reaction progress can be monitored by the disappearance of the purple permanganate color and confirmed by TLC/LC-MS.

-

Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color is discharged and the brown manganese dioxide (MnO₂) precipitate is fully formed.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with acetone.

-

Concentrate the filtrate to remove the acetone, then extract the aqueous residue with ethyl acetate (3x).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 4-(tert-butoxycarbonyl)-2,2-dimethylthiomorpholine 1,1-dioxide.

-

Stage 3: Boc Deprotection

-

Causality: The final step is the removal of the Boc protecting group to unmask the secondary amine. This is efficiently achieved under strong acidic conditions. The carbamate is readily cleaved by protonation, followed by the loss of carbon dioxide and isobutylene, yielding the desired product as its corresponding acid salt. Using hydrochloric acid provides the final compound as a stable, crystalline hydrochloride salt, which is often preferred for purification and handling.[6]

-

Methodology:

-

Dissolve the sulfone from Stage 2 (1.0 eq) in a minimal amount of methanol or ethyl acetate.

-

Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 5-10 eq) at room temperature.

-

Stir the mixture for 2-4 hours. Formation of a precipitate is typically observed.

-

Monitor the reaction for the complete consumption of starting material by TLC or LC-MS.

-

Upon completion, filter the resulting solid precipitate.

-

Wash the solid with cold diethyl ether to remove non-polar impurities.

-

Dry the solid under vacuum to afford the final product, this compound hydrochloride, as a white or off-white solid.

-

Quantitative Data Summary

The following table presents representative data for the proposed synthetic pathway. Yields and purity are based on typical outcomes for analogous reactions in a research setting.

| Step | Product | Starting Material(s) | Reagents | Typical Yield | Purity (LC-MS) |

| 1.1 | N-Boc-S-(2,2-dimethyl-3-chloropropyl)cysteamine | N-Boc-cysteamine, 1,3-dichloro-2,2-dimethylpropane | K₂CO₃, DMF | 75-85% | >95% |

| 1.2 | 4-Boc-2,2-dimethylthiomorpholine | Product of 1.1 | NaH, THF | 80-90% | >90% (crude) |

| 2 | 4-Boc-2,2-dimethylthiomorpholine 1,1-dioxide | Product of 1.2 | KMnO₄, Acetone/H₂O | 85-95% | >95% |

| 3 | This compound HCl | Product of 2 | HCl in Dioxane | 90-98% | >98% |

References

- A general, enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides. (2019). Tetrahedron Letters.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.

- Studies of Thiomorpholine Derivatives. I. : Synthesis. Amanote Research.

- THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis. ChemicalBook.

- This compound hydrochloride. ChemScene.

- Thiomorpholine 1,1-dioxide. Chem-Impex.

- 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide. Chem-Impex.

- Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ... (CN106397356A).

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022).

- Preparation of cis-2,6-dimethylmorpholine. (US4504363A).

- Thiomorpholine 1,1-dioxide. PubChem.

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022).

- Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. (2018).

- Process for the preparation of cis-2,6-dimethyl morpholine. (EP0094565B1).

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylthiomorpholine 1,1-dioxide

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2,2-Dimethylthiomorpholine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific derivative, this document establishes a predictive framework based on the known properties of the parent scaffold, thiomorpholine 1,1-dioxide. It serves as a vital resource for researchers, scientists, and drug development professionals by outlining detailed, field-proven experimental protocols for the determination of critical parameters such as aqueous solubility and pKa. Furthermore, this guide discusses a probable synthetic route and presents an analysis of expected spectral characteristics (NMR, IR, Mass Spectrometry) to aid in the identification and characterization of this novel molecule. The overarching goal is to equip scientists with the foundational knowledge and practical methodologies required to fully characterize this compound for its potential application in pharmaceutical research.

Introduction: The Thiomorpholine 1,1-dioxide Scaffold in Drug Discovery

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding, which are desirable traits for drug candidates.[1] The sulfone group (SO₂) is a strong hydrogen bond acceptor and is chemically robust, making it an attractive alternative to other heterocyclic cores.[2] Derivatives of thiomorpholine 1,1-dioxide have been investigated for a range of biological activities, including their use as intermediates in the synthesis of anti-inflammatory, analgesic, and antimicrobial agents.[3]

The introduction of gem-dimethyl groups at the 2-position of the thiomorpholine 1,1-dioxide ring, creating this compound, is a strategic chemical modification. This substitution is anticipated to impart several key effects:

-

Increased Lipophilicity: The addition of two methyl groups will increase the molecule's lipophilicity (LogP), which can significantly influence its solubility, permeability, and pharmacokinetic profile.

-

Steric Influence: The gem-dimethyl group introduces steric bulk, which can lock the conformation of the ring and influence how the molecule interacts with biological targets.

-

Metabolic Stability: The quaternary carbon at the C-2 position can block potential sites of metabolism, potentially increasing the compound's half-life in vivo.

Understanding the fundamental physicochemical properties of this novel derivative is a prerequisite for its advancement in any drug discovery pipeline, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Core Physicochemical Properties: A Predictive Analysis

In the absence of direct experimental data for this compound (CAS No. 1272667-24-9), we can extrapolate expected values from its parent compound, thiomorpholine 1,1-dioxide (CAS No. 39093-93-1).

| Property | Thiomorpholine 1,1-dioxide (Parent Compound) | Predicted: this compound | Rationale for Prediction / Importance in Drug Discovery |

| Molecular Formula | C₄H₉NO₂S | C₆H₁₃NO₂S | Addition of two CH₂ groups. |

| Molecular Weight | 135.19 g/mol [2] | 163.24 g/mol | Affects diffusion, permeability, and overall drug-likeness (e.g., Lipinski's Rule of Five). |

| Melting Point | 70 °C[2] | Expected to be higher | Increased molecular weight and potentially altered crystal packing may lead to a higher melting point. A sharp melting point is an indicator of purity. |

| Aqueous Solubility | High (for hydrochloride salt)[6] | Expected to be lower | The addition of two lipophilic methyl groups will likely decrease aqueous solubility. This is a critical parameter for bioavailability. |

| Basic pKa | 5.4[7] | Expected to be similar or slightly higher | The gem-dimethyl groups are electronically neutral and distant from the nitrogen, so a significant change in basicity is not expected. pKa dictates the ionization state at physiological pH, affecting solubility and cell membrane permeability. |

| Calculated LogP | -0.65 (for N-propargyl derivative)[8] | Expected to be higher (approx. 0.0 to 0.5) | LogP is a key measure of lipophilicity. An increase of approximately 1.0 (0.5 per methyl group) is a reasonable estimation. This value is crucial for predicting ADME properties.[4] |

Synthesis and Chemical Identity

While a specific synthesis for this compound has not been published, a plausible synthetic route can be proposed based on established methods for analogous structures like 2,2-dimethylmorpholine.[9] The likely starting material would be 2-amino-2-methyl-1-propanol.

A potential two-step synthesis would involve:

-

Ring Formation: Reaction of 2-amino-2-methyl-1-propanol with a suitable dielectrophile containing a sulfur atom to form the 2,2-dimethylthiomorpholine ring.

-

Oxidation: Subsequent oxidation of the sulfur atom to the sulfone using a common oxidizing agent like hydrogen peroxide or potassium permanganate.

This proposed pathway provides a basis for the production of the molecule for further study. The identity and purity of the synthesized compound would then be confirmed using the spectral methods outlined below.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, the following protocols are recommended as robust, industry-standard methods for characterizing a new chemical entity like this compound.

Determination of Aqueous Solubility via the Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is crucial for pre-formulation and understanding bioavailability.[10][11]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.[12]

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all solid is removed, the supernatant should be filtered (using a low-binding filter) or centrifuged at high speed.[13]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Create a standard calibration curve using known concentrations of the compound to ensure accurate quantification of the solubility sample.[13]

-

Reporting: The final solubility is reported in units such as mg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility Assay.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[14][15] The pKa value is critical as it defines the charge state of the molecule at different pH values, which profoundly impacts its interaction with biological targets, solubility, and membrane permeability.[16]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.[16] A typical starting concentration is around 1 mM.[17]

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of hydrochloric acid (HCl) to ensure the basic nitrogen atom is fully protonated.

-

Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[17]

-

Titration: Gradually add small, precise volumes of a standardized sodium hydroxide (NaOH) solution. Record the pH of the solution after each addition, allowing the reading to stabilize.[18]

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region where the pH changes most slowly.[17] This point can be precisely located by finding the peak of the first derivative of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Predicted Spectral Properties for Structural Confirmation

Spectral analysis is essential for confirming the chemical structure and purity of a newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A singlet integrating to 6 protons for the two equivalent methyl groups (C(CH₃)₂). The chemical shift would likely be in the 1.2-1.5 ppm range.

-

Two multiplets, each integrating to 4 protons, corresponding to the two sets of non-equivalent methylene protons on the thiomorpholine ring. These would likely appear in the 2.5-3.5 ppm range. The protons adjacent to the nitrogen will be more downfield than those adjacent to the sulfone group.

-

-

¹³C NMR: The carbon NMR spectrum should show four distinct signals.

-

A quaternary carbon signal for the C(CH₃)₂ group.

-

A signal for the two equivalent methyl carbons.

-

Two distinct signals for the two pairs of methylene carbons in the ring.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups present.

-

S=O Stretch: Two very strong and sharp absorption bands are expected for the sulfone group, typically appearing in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). These peaks are highly diagnostic for the sulfone moiety.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methylene groups.

-

N-H Stretch: A moderate absorption in the 3200-3500 cm⁻¹ region corresponding to the secondary amine N-H bond.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 163. Key fragmentation patterns for cyclic sulfones often involve the loss of SO₂ (a loss of 64 mass units), which would lead to a significant fragment ion.[19][20] Cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for cyclic amines.

Conclusion

This compound represents a molecule of significant interest for drug discovery, leveraging the stability of the thiomorpholine 1,1-dioxide core while introducing structural modifications to fine-tune its properties. Although experimental data is not yet publicly available, this guide provides a robust framework for its characterization. By utilizing the predictive analysis based on its parent structure and employing the detailed experimental protocols for determining aqueous solubility and pKa, researchers can efficiently generate the critical data needed to evaluate its potential as a valuable building block in the development of new therapeutics. The outlined spectral predictions further provide a clear roadmap for the unambiguous structural confirmation of this compound.

References

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Quora. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

-

PubChem. (n.d.). Thiomorpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

S.J. van der Bent, et al. (n.d.). Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiomorpholine, N-(2-hydroxyethyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

-

ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. American Chemical Society. Retrieved from [Link]

-

Semantic Scholar. (1978). The mass spectra of four‐membered alicyclic sulfur compounds. Semantic Scholar. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Diaryl Sulfones. American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of thiomorpholine. Google Patents.

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2,2,6,6- tetramethyl morpholine. Google Patents.

-

Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Sci-Hub. (1970). THIOMORPHOLIN‐DERIVATE 1. MITT. SYNTH. VON 2‐SUBSTITUIERTEN 3‐OXOPERHYDRO‐2H‐1,4‐THIAZIN‐5‐CARBONSAEUREN UND IHRE REAKTION MIT THIONYLCHLORID, WELCHES SULFURYLCHLORID ENTHAELT. Sci-Hub. Retrieved from [Link]

-

PubMed Central. (n.d.). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. biosynth.com [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. quora.com [quora.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. semanticscholar.org [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,2-Dimethylthiomorpholine 1,1-dioxide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine 1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry, recognized for its capacity to impart favorable physicochemical properties to bioactive molecules, such as enhanced polarity and metabolic stability. This guide focuses on a specific, valuable derivative: 2,2-Dimethylthiomorpholine 1,1-dioxide. This compound, identified by the CAS Number 1272667-24-9 , and its hydrochloride salt (CAS Number 2411198-50-8 ), serves as a crucial building block in the synthesis of novel therapeutic agents.[1][2] This document provides a comprehensive overview of its synthesis, chemical properties, and burgeoning applications in the field of drug discovery.

Core Chemical Attributes and Identification

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 1272667-24-9 | Fluorochem |

| Hydrochloride CAS Number | 2411198-50-8 | ChemScene |

| IUPAC Name | 2,2-dimethyl-1λ⁶-thiomorpholine-1,1-dione | Fluorochem |

| Molecular Formula | C₆H₁₃NO₂S | Fluorochem |

| Canonical SMILES | CC1(C)CNCCS1(=O)=O | Fluorochem |

| InChI Key | ACRRAKSSJSYUKQ-UHFFFAOYSA-N | Fluorochem |

Synthesis Strategies: Building the Core Scaffold

The synthesis of the thiomorpholine 1,1-dioxide core generally involves the oxidation of the parent thiomorpholine ring. While a specific, detailed protocol for the 2,2-dimethyl derivative is not widely published in readily accessible literature, the general synthetic pathway provides a solid foundation for its preparation.

A common and effective method for the synthesis of the parent thiomorpholine 1,1-dioxide involves the oxidation of a protected thiomorpholine precursor. This approach ensures the stability of the amine functionality during the oxidation process. A subsequent deprotection step yields the desired final product. This strategy can be adapted for the synthesis of the 2,2-dimethyl derivative, starting from the corresponding 2,2-dimethylthiomorpholine.

Below is a generalized workflow illustrating the key transformations:

Caption: Generalized synthetic workflow for this compound.

A patent describes a method for the preparation of thiomorpholine-1,1-dioxide hydrochloride, which involves the oxidation of a thiomorpholine amino-protected compound with potassium permanganate, followed by hydrolysis with hydrochloric acid.[3] This methodology could likely be adapted for the synthesis of the 2,2-dimethyl analog.

Spectroscopic and Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public databases. However, based on the known properties of the parent thiomorpholine 1,1-dioxide and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, which would appear as a singlet, and the methylene protons of the thiomorpholine ring, likely appearing as multiplets. The chemical shifts would be influenced by the neighboring sulfone and amine groups.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the quaternary carbon bearing the two methyl groups, the methyl carbons themselves, and the two distinct methylene carbons within the ring. The carbon atoms adjacent to the sulfone group would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Additionally, C-H stretching and bending vibrations for the methyl and methylene groups, as well as N-H stretching for the secondary amine, would be present.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the thiomorpholine ring.

Applications in Drug Discovery and Medicinal Chemistry

The thiomorpholine 1,1-dioxide moiety is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can lead to improved pharmacological profiles. The 2,2-dimethyl substitution can offer specific advantages, such as increasing lipophilicity and providing a site for further chemical modification.

Derivatives of thiomorpholine 1,1-dioxide have shown a wide range of biological activities, including:

-

Anticancer Agents: The morpholine and thiomorpholine rings are found in numerous compounds with antiproliferative properties.

-

Anti-inflammatory and Analgesic Drugs: The scaffold is a key component in molecules designed to treat inflammation and pain.

-

Antimicrobial Agents: Thiomorpholine derivatives have been investigated for their potential as antibacterial and antifungal agents.

The sulfone group in the 1,1-dioxide form is a key feature, as it can act as a hydrogen bond acceptor and participate in interactions with biological targets.

Experimental Protocols

General Protocol for the Oxidation of a Substituted Thiomorpholine:

-

Protection of the Amine: Dissolve the starting 2,2-dimethylthiomorpholine in a suitable solvent (e.g., dichloromethane). Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Oxidation: Dissolve the N-protected 2,2-dimethylthiomorpholine in a suitable solvent (e.g., dichloromethane). Cool the solution to 0 °C and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

-

Deprotection: Dissolve the N-protected this compound in a suitable solvent (e.g., dichloromethane) and add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting product may be the hydrochloride salt if HCl was used, or it can be neutralized to obtain the free base.

Conclusion and Future Perspectives

This compound is a valuable building block with significant potential in drug discovery. Its unique structural features, including the gem-dimethyl group and the sulfone moiety, offer opportunities for the design and synthesis of novel therapeutic agents with improved properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- Google Patents.

Sources

Spectral data for 2,2-Dimethylthiomorpholine 1,1-dioxide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2,2-Dimethylthiomorpholine 1,1-dioxide

Molecular Structure and Spectroscopic Overview

This compound is a saturated six-membered heterocycle containing a sulfone group and a secondary amine. The introduction of a gem-dimethyl group at the C-2 position, adjacent to the sulfone, significantly influences its conformational dynamics and spectral properties compared to the parent thiomorpholine 1,1-dioxide.[1] Spectroscopic analysis is crucial for confirming the successful oxidation of the sulfur atom and for verifying the integrity of the heterocyclic ring structure.

Molecular Structure Diagram

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of thiomorpholine 1,1-dioxide and related sulfones.[2]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.3 - 3.5 | m | 2H | C5-H₂ |

| ~ 3.1 - 3.3 | m | 2H | C3-H₂ |

| ~ 3.0 - 3.2 | m | 2H | C6-H₂ |

| ~ 2.0 (variable) | br s | 1H | N4-H |

| ~ 1.4 | s | 6H | C2-(CH₃)₂ (C7, C8) |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 65 | C2 |

| ~ 55 | C6 |

| ~ 48 | C3 |

| ~ 45 | C5 |

| ~ 25 | C7, C8 |

Interpretation and Scientific Rationale

-

¹H NMR Analysis : The protons on the carbon atoms adjacent to the nitrogen (C3 and C5) and the sulfone group (C6) are expected to appear as complex multiplets in the 3.0-3.5 ppm region. The electron-withdrawing nature of the sulfone group deshields the adjacent C6 protons, shifting them downfield. The gem-dimethyl group at C2 simplifies the spectrum by removing a proton at this position. A key feature is the singlet at approximately 1.4 ppm, integrating to six protons, which is characteristic of the two magnetically equivalent methyl groups.[3] In a flexible ring system, these methyl groups are expected to be equivalent. The N-H proton will likely appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

-

¹³C NMR Analysis : The carbon atoms of the ring are influenced by the electronegativity of the adjacent heteroatoms. The quaternary carbon C2, bonded to the sulfone group and two methyl groups, is predicted to be significantly downfield. The carbons adjacent to the nitrogen (C3 and C5) will have similar chemical shifts, as will the carbon next to the sulfur (C6). The two methyl carbons (C7 and C8) are expected to be equivalent, giving rise to a single signal around 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups, particularly the sulfone.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3350 - 3250 | Medium | N-H Stretch |

| ~ 2980 - 2850 | Medium | C-H Stretch (Aliphatic CH₃ and CH₂) |

| ~ 1320 - 1280 | Strong | SO₂ Asymmetric Stretch |

| ~ 1150 - 1120 | Strong | SO₂ Symmetric Stretch |

| ~ 1465 | Medium | CH₂ Scissoring |

| ~ 1375 | Medium | CH₃ Symmetric Bend (Umbrella) |

| ~ 1100 - 1000 | Medium | C-N Stretch |

Interpretation and Scientific Rationale

The IR spectrum of this compound is expected to be dominated by two very strong absorption bands characteristic of the sulfone group.[4][5] The asymmetric SO₂ stretch typically appears at a higher frequency (~1300 cm⁻¹) than the symmetric stretch (~1130 cm⁻¹).[6] The presence of these two intense bands provides definitive evidence for the oxidation of the sulfur atom. The N-H stretching vibration will be observed as a medium-intensity band in the 3350-3250 cm⁻¹ region. Aliphatic C-H stretching and bending vibrations from the methyl and methylene groups will also be present in their expected regions.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment Ion |

| 163 | [M]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 99 | [M - SO₂]⁺ |

| 84 | [M - SO₂ - CH₃]⁺ |

| 56 | [C₃H₆N]⁺ |

Interpretation and Rationale for Fragmentation

The molecular ion peak is expected at m/z 163, corresponding to the molecular weight of the compound. A common fragmentation pathway for sulfones is the loss of sulfur dioxide (SO₂), which would result in a significant peak at m/z 99.[8] Another predictable fragmentation is the loss of a methyl radical from the gem-dimethyl group, leading to a stable tertiary carbocation and a peak at m/z 148.[9] Further fragmentation of the ring can lead to smaller charged species. The relative abundance of these fragments depends on their stability.[10]

Fragmentation Pathway Diagram

Caption: Proposed fragmentation of this compound.

Experimental Protocols

To obtain the spectral data discussed, the following standard methodologies are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition : Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition : Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans, using proton decoupling.

-

Data Processing : Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transformation. Calibrate the spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation : Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a transparent disk using a hydraulic press.

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Data Processing : Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry Protocol

-

Sample Preparation : Dissolve the sample to a concentration of ~1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition : Introduce the sample via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range of m/z 50-300.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous compounds, offers a reliable reference for researchers. The provided protocols outline the standard methods for acquiring this data experimentally. This document serves as a foundational tool for the unambiguous identification and further study of this and related heterocyclic sulfones.

References

- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.

-

The Royal Society of Chemistry. (2019). Supporting Information - Improving Quantum Yields of Fluorophores.... Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Thiomorpholine. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Thiomorpholine. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiomorpholine, 4-octadecyl-, 1,1-dioxide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

-

ACS Publications. (n.d.). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Diaryl Sulfones. Analytical Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Two-site jumps in dimethyl sulfone studied by one- and two-dimensional 17O NMR spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.

-

PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Retrieved from [Link]

- Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

-

PubMed. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Study.com. (n.d.). Please explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol.... Retrieved from [Link]

-

PubChemLite. (n.d.). Thiomorpholine 1,1-dioxide (C4H9NO2S). Retrieved from [Link]

- Sci-Hub. (n.d.). ChemInform Abstract: THIOMORPHOLIN‐DERIVATE....

-

R Discovery. (1984). Substituent effects on 33S NMR chemical shifts in sulphones. Retrieved from [Link]

- ResearchGate. (n.d.). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones....

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.... Retrieved from [Link]

-

PMC - NIH. (n.d.). Oxidation of Morphine to 2,2′-Bimorphine by Cylindrocarpon didymum. Retrieved from [Link]

-

Wiley Online Library. (2022). Oxidations of 4H‐1,2,6‐Thiadiazines. Retrieved from [Link]

Sources

- 1. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. homework.study.com [homework.study.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Dimethylthiomorpholine 1,1-dioxide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,2-Dimethylthiomorpholine 1,1-dioxide. In the absence of direct experimental data from techniques such as X-ray crystallography or detailed nuclear magnetic resonance (NMR) spectroscopy for this specific molecule in the public domain, this guide synthesizes foundational principles of stereochemistry, conformational analysis of analogous heterocyclic and carbocyclic systems, and theoretical considerations. We will explore the profound influence of the gem-dimethyl substitution at the C-2 position and the electronic and steric contributions of the sulfonyl group on the thiomorpholine ring. This document is intended for researchers, scientists, and professionals in drug development who are engaged with saturated heterocyclic scaffolds.

Introduction: The Thiomorpholine 1,1-dioxide Scaffold

The thiomorpholine 1,1-dioxide moiety is a significant pharmacophore in medicinal chemistry, valued for its hydrogen bonding capabilities, metabolic stability, and ability to impart favorable physicochemical properties to drug candidates. The parent compound, thiomorpholine 1,1-dioxide, is a saturated six-membered heterocycle containing a sulfur atom oxidized to a sulfone and a nitrogen atom at the 1- and 4-positions, respectively. The introduction of substituents, such as the gem-dimethyl group at the C-2 position in this compound, is a common strategy to modulate potency, selectivity, and pharmacokinetic profiles. However, such substitutions also introduce significant conformational constraints that dictate the three-dimensional shape of the molecule and, consequently, its biological activity.

A thorough understanding of the conformational behavior of this compound is therefore critical for rational drug design. This guide will elucidate the predicted molecular structure and conformational landscape of this molecule.

Predicted Molecular Structure and Key Features

The molecular structure of this compound is predicted to adopt a chair-like conformation, which is the most stable arrangement for six-membered saturated rings. The key structural features influencing its conformation are:

-

The Sulfonyl Group: The sulfur atom is sp³ hybridized with a tetrahedral geometry. The two oxygen atoms of the sulfonyl group are strong electron-withdrawing groups, which can influence the electronic environment of the ring.

-

The Gem-Dimethyl Group: The two methyl groups at the C-2 position introduce significant steric bulk. This substitution pattern is known to have a profound impact on the conformational equilibrium of cyclic systems, often referred to as the Thorpe-Ingold effect.[1]

-

The Nitrogen Atom: The nitrogen atom is also sp³ hybridized and can act as a hydrogen bond acceptor. Its lone pair of electrons will occupy one of the hybrid orbitals.

A diagram illustrating the predicted chair conformation is presented below.

Figure 1: Predicted Chair Conformation of this compound.

Conformational Analysis: The Chair Conformation and Ring Inversion

Six-membered rings like thiomorpholine 1,1-dioxide can exist in several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to the minimization of torsional and steric strain. Ring inversion is a process where one chair conformation flips into another. In the case of this compound, the two chair conformations resulting from ring inversion are identical due to the symmetry of the gem-dimethyl substitution.

The presence of the gem-dimethyl group at the C-2 position is expected to have a significant impact on the ring's conformational flexibility. In cyclohexane systems, a gem-dimethyl group can introduce steric strain that influences the rate of ring inversion.[2]

Steric and Electronic Effects

-

Steric Hindrance: The two methyl groups at C-2 will introduce steric bulk. In a chair conformation, one methyl group will occupy an axial position and the other an equatorial position. The axial methyl group will experience 1,3-diaxial interactions with the axial hydrogen atoms on C-6. These steric clashes are a primary source of conformational strain.[3][4]

-

Thorpe-Ingold Effect: The gem-dimethyl effect, or Thorpe-Ingold effect, can also influence the bond angles within the ring. The C-C(CH₃)₂-C bond angle is often compressed, which can affect the overall ring pucker and the energy barrier to conformational changes.[1]

-

Electronic Effects of the Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group can affect the bond lengths and angles around the sulfur atom, which in turn will influence the overall geometry of the ring.

Due to the lack of experimental data, the precise energy difference between the chair and other conformations (e.g., twist-boat) cannot be quantified. However, based on analogous systems, the chair conformation is overwhelmingly favored.

The conformational equilibrium can be visualized as follows:

Figure 2: Energy Profile of Conformational Inversion.

Experimental Methodologies for Structural and Conformational Elucidation

While specific data for this compound is not publicly available, the following experimental techniques are the standard methods for such investigations.

X-ray Crystallography

Protocol:

-

Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Expected Insights: X-ray crystallography would provide a definitive, solid-state structure of the molecule. This would include precise bond lengths, bond angles, and torsional angles, confirming the preferred conformation in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. Key information is derived from chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon environments.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining stereochemistry and conformation.

-

Expected Insights:

-

Chemical Shifts: The chemical shifts of the protons on the ring would be indicative of their axial or equatorial environment.

-

Coupling Constants: The magnitude of the vicinal (³J) coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. This would allow for the determination of the ring's puckering and the axial/equatorial disposition of substituents.

-

NOESY: Through-space correlations, particularly between the axial methyl group and other axial protons, would provide strong evidence for the chair conformation.

The following table summarizes the type of data that would be obtained from these experiments:

| Parameter | X-ray Crystallography | NMR Spectroscopy | Information Gained |

| Bond Lengths | Precise values (e.g., in Å) | Inferred | Geometry of the molecule |

| Bond Angles | Precise values (e.g., in °) | Inferred | Ring pucker and substituent orientation |

| Torsional Angles | Precise values (e.g., in °) | Inferred from coupling constants | Detailed conformation of the ring |

| Conformational Dynamics | Static picture in solid state | Information on flexibility and inversion barriers | Dynamic behavior in solution |

Conclusion

While direct experimental data for this compound is not currently available in the public scientific literature, a robust understanding of its molecular structure and conformation can be inferred from established principles of stereochemistry and the analysis of analogous molecular systems. The molecule is predicted to exist predominantly in a chair conformation, with the gem-dimethyl group at the C-2 position significantly influencing the ring's geometry and conformational energetics. The insights presented in this guide provide a strong theoretical framework for researchers working with this and related heterocyclic scaffolds, enabling more informed decisions in the design and development of novel chemical entities. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, are warranted to definitively elucidate the structure and conformation of this molecule.

References

- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The stability of the para-spiro-cyclo-heptane and the meta-spiro-cyclo-heptane ring. J. Chem. Soc., Trans., 107, 1080-1106.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Khan Academy. (n.d.). Disubstituted cyclohexane. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes. In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Thiomorpholine. Retrieved from [Link]

-

Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472. [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

Sources

Solubility Profile of 2,2-Dimethylthiomorpholine 1,1-dioxide: A Framework for Experimental Determination

An In-depth Technical Guide for the Research Professional

Abstract

2,2-Dimethylthiomorpholine 1,1-dioxide is a heterocyclic compound with potential applications in medicinal chemistry and materials science, yet its fundamental physicochemical properties, such as solubility, remain uncharacterized in public literature. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of this compound in common laboratory solvents. We present a theoretical analysis of the molecule's structural features to predict its solubility behavior, followed by detailed, step-by-step protocols for both rapid qualitative screening and rigorous quantitative determination via the shake-flask method. This document serves not as a datasheet, but as a self-validating procedural guide to empower researchers to generate reliable and reproducible solubility data essential for downstream applications.

Introduction and Theoretical Analysis

This compound is a derivative of thiomorpholine 1,1-dioxide, a versatile building block in organic synthesis.[1][2] The parent compound is noted for its polarity and some degree of water solubility.[3] The introduction of a gem-dimethyl group at the C2 position of the thiomorpholine ring is expected to significantly influence its solubility profile by increasing both its lipophilicity and steric bulk.

A predictive analysis of the molecular structure allows us to hypothesize its solubility behavior based on the well-established "like dissolves like" principle.[4]

-

Polar Moieties: The molecule contains a highly polar sulfone group (O=S=O) and a secondary amine (-NH-). The sulfone oxygens are strong hydrogen bond acceptors, while the amine is both a hydrogen bond donor and acceptor. These features suggest favorable interactions with polar solvents.

-

Nonpolar Moieties: The gem-dimethyl group introduces a significant nonpolar hydrocarbon character, which can decrease solubility in highly polar solvents like water compared to its non-methylated parent.

-

Basicity: The secondary amine provides a basic center, predicting that the compound will exhibit significantly enhanced solubility in acidic aqueous solutions due to the formation of a highly polar ammonium salt.

Based on this analysis, we can forecast a solubility profile that is highly dependent on solvent polarity and pH. Good solubility is anticipated in polar aprotic solvents (e.g., DMSO, DMF) and lower-chain alcohols, with moderate to low solubility in water, which should be greatly enhanced under acidic conditions. Poor solubility is expected in nonpolar hydrocarbon solvents (e.g., heptane, toluene).

Experimental Determination of Solubility

The following protocols are designed to provide a robust and systematic approach to characterizing the solubility of this compound.

Methodology I: Rapid Qualitative Solubility Screening

This initial screen provides a rapid, semi-quantitative assessment across a broad range of solvents, allowing for efficient selection of solvents for further quantitative analysis or for immediate use in reaction screening.

Protocol Steps:

-

Preparation: Dispense 1.0 mL of each selected test solvent into uniquely labeled glass vials (e.g., 4 mL vials).

-

Solute Addition: Accurately weigh and add approximately 2 mg of this compound to each vial.

-

Equilibration: Cap the vials securely and vortex vigorously for 60 seconds at ambient temperature (e.g., 22 °C).

-

Visual Inspection: Allow the vials to stand for 5 minutes. Visually inspect each vial against a dark background for the presence of undissolved solid.

-

Classification: Categorize the solubility based on the visual inspection according to the criteria in Table 1.

Table 1: Qualitative Solubility Classification Criteria

| Observation | Classification | Approx. Solubility |

|---|---|---|

| Clear solution, no visible particles | Soluble | > 2 mg/mL |

| Majority dissolved, some particles remain | Sparingly Soluble | 0.5 - 2 mg/mL |

| No apparent dissolution of solid | Insoluble | < 0.5 mg/mL |

Caption: Workflow for Rapid Qualitative Solubility Screening.

Methodology II: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[5] It is essential for generating precise data for applications such as formulation development and pharmacokinetic modeling.

Protocol Steps:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., add ~20 mg to 2 mL of solvent). The presence of undissolved solid is critical.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is fully established.[6]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation (e.g., 10,000 x g for 15 minutes) followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid contaminating the sample with undissolved solid particles.

-

Sample Preparation: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique such as HPLC-UV, LC-MS, or qNMR with a certified internal standard.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the final solubility in standard units (e.g., mg/mL and mol/L).

Caption: Workflow for Quantitative Shake-Flask Solubility Determination.

Data Reporting and Interpretation

Data should be meticulously recorded to ensure traceability and comparability. The following tables provide a template for reporting the results obtained from the protocols described above.

Table 2: Template for Qualitative Solubility Results

| Solvent Class | Solvent | Temperature (°C) | Observation | Classification |

|---|---|---|---|---|

| Polar Protic | Water | 22 | ||

| 0.1 M HCl (aq) | 22 | |||

| 0.1 M NaOH (aq) | 22 | |||

| Methanol | 22 | |||

| Ethanol | 22 | |||

| Polar Aprotic | Acetonitrile | 22 | ||

| Acetone | 22 | |||

| Dimethyl Sulfoxide (DMSO) | 22 | |||

| Nonpolar | Dichloromethane (DCM) | 22 | ||

| Toluene | 22 |

| | Heptane | 22 | | |

Table 3: Template for Quantitative Solubility Results

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

|---|---|---|---|---|

| | | | | |

Conclusion

While published data on the solubility of this compound is unavailable, a systematic investigation based on its molecular structure and established experimental methodologies can rapidly fill this knowledge gap. The protocols detailed in this guide provide a robust, self-validating framework for researchers to generate high-quality, reproducible solubility data. This information is a critical prerequisite for the successful application of this compound in drug discovery, process chemistry, and materials science, enabling rational solvent selection for synthesis, purification, formulation, and biological screening.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

-

Chemistry For Everyone (YouTube Channel). How To Determine Solubility Of Organic Compounds?. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Available at: [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of 2,2-Dimethylthiomorpholine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the predicted thermal stability and decomposition pathways of 2,2-Dimethylthiomorpholine 1,1-dioxide. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous cyclic sulfones and established principles of thermal analysis to offer a predictive assessment. This guide is intended to serve as a valuable resource for researchers in drug development and materials science, providing foundational knowledge for handling, processing, and developing formulations containing this and structurally related compounds. We will delve into the theoretical underpinnings of its stability, propose likely decomposition mechanisms, and provide detailed, best-practice protocols for empirical analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction to this compound

This compound is a heterocyclic compound featuring a saturated six-membered ring containing nitrogen and sulfur atoms. The sulfur atom is in its highest oxidation state (+6), forming a sulfone group. The gem-dimethyl substitution at the C2 position, adjacent to the sulfur, is a key structural feature that is expected to influence its steric and electronic properties, and consequently, its thermal behavior.

The thiomorpholine 1,1-dioxide scaffold is of interest in medicinal chemistry. The parent compound, thiomorpholine 1,1-dioxide, is a known building block in the synthesis of various pharmaceutical agents.[1][2] The introduction of gem-dimethyl substituents can modulate lipophilicity, metabolic stability, and conformational rigidity, making this compound a potentially valuable intermediate. Understanding its thermal stability is paramount for safe handling, storage, and for defining the processing parameters during drug manufacturing.

Predicted Thermal Stability Profile

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For cyclic sulfones, stability is influenced by factors such as ring strain, the nature of substituents, and the strength of the carbon-sulfur bonds.

Based on studies of various sulfones, the thermal decomposition of aliphatic sulfones generally occurs at temperatures above 350 °C.[3][4] However, cyclic sulfones, particularly five-membered rings, can exhibit lower decomposition temperatures, sometimes below 300 °C.[4][5] For a six-membered ring like thiomorpholine 1,1-dioxide, the stability is expected to be comparable to or slightly greater than five-membered rings due to lower ring strain.

The gem-dimethyl group at the C2 position in this compound is likely to have a modest impact on the intrinsic stability of the sulfone group itself. However, it may influence the decomposition pathway by providing alternative fragmentation routes.

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value/Range | Rationale |

| Melting Point (°C) | 100 - 150 | Based on the melting point of related morpholine and thiomorpholine derivatives. The exact value is highly dependent on crystalline form. |

| Decomposition Onset (Tonset) (°C) | 250 - 350 | Inferred from the stability of cyclic aliphatic sulfones. The lower end of the range accounts for potential ring strain and substituent effects.[3][4][5] |

| Primary Decomposition Products | Sulfur Dioxide (SO₂), Isobutylene, and other volatile organic fragments | Based on established decomposition mechanisms of sulfones involving the extrusion of SO₂.[5][6] |

Proposed Decomposition Mechanisms and Pathways

The thermal decomposition of sulfones can proceed through several mechanisms, primarily involving the cleavage of the C-S bonds.[6] For this compound, the most probable decomposition pathways are initiated by the homolytic cleavage of a C-S bond, leading to the extrusion of sulfur dioxide (SO₂), a thermodynamically stable molecule.

Cheletropic Elimination

A concerted or stepwise cheletropic elimination is a common pathway for cyclic sulfones, leading to the formation of an alkene and SO₂. In the case of this compound, this would involve the fragmentation of the heterocyclic ring.

Radical-Mediated Decomposition

At elevated temperatures, homolytic cleavage of the C-S bond can generate a diradical intermediate. This intermediate can then undergo a series of rearrangements and fragmentation steps to yield stable volatile products. The presence of the gem-dimethyl group could facilitate the formation of a stable tertiary radical, potentially influencing the reaction kinetics.

Below is a proposed primary decomposition pathway:

Caption: Proposed primary thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.[7][8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and quantify mass loss.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Calculate the percentage of mass loss at each decomposition step.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature above the final decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-